3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with significant interest in various scientific fields. This compound features a combination of methoxy groups, sulfonyl groups, and a tetrahydroquinoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 3,4,5-trimethoxybenzaldehyde and a suitable amine to introduce the tetrahydroquinoline structure.
Formation of Tetrahydroquinoline: : A Pictet-Spengler reaction is often used to form the tetrahydroquinoline ring. This involves the condensation of the aldehyde with an amine in the presence of an acid catalyst.
Final Benzamide Formation: : The final step involves the formation of the benzamide through a coupling reaction with a benzoyl chloride derivative.
Industrial Production Methods
Scaling up this compound’s synthesis often involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may employ continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.
Reduction: : Reduction reactions can be targeted at the sulfonyl group, potentially yielding sulfinyl or sulfhydryl derivatives.
Substitution: : Electrophilic aromatic substitution can occur, introducing various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation catalysts such as palladium on carbon.
Substitution: : Halogenating agents like bromine in the presence of a Lewis acid.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Sulfinyl or sulfhydryl compounds.
Substitution: : Halogenated benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in various domains:
Chemistry: : Used as an intermediate in organic synthesis and development of new materials.
Biology: : Serves as a molecular probe in studying enzyme interactions and cellular pathways.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Employed in the synthesis of dyes, pigments, and advanced polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : It can inhibit certain enzymes by binding to their active sites, interfering with normal cellular processes.
Signal Modulation: : It may modulate signaling pathways by interacting with receptors or ion channels.
Comparison with Similar Compounds
Comparing 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to similar compounds:
Trimethoxybenzamides: : Differ in their substituent patterns, influencing their chemical behavior and biological activity.
Tetrahydroquinolines: : These compounds vary in the nature and position of substituents, altering their pharmacological properties.
Similar compounds include:
3,4,5-trimethoxybenzamide
1-(propane-1-sulfonyl)-tetrahydroquinoline derivatives
Other substituted benzamides with sulfonyl groups
This detailed exploration covers the essential aspects of this compound, from its synthesis to its applications. Curious about any specific part of this compound's profile?
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-12-17(8-9-18(15)24)23-22(25)16-13-19(28-2)21(30-4)20(14-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNGVLJLLAOVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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